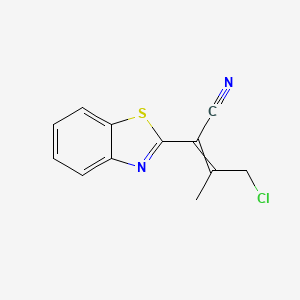

C12H9ClN2S

Description

Significance of C12H9ClN2S in Contemporary Chemical Science

The significance of compounds with the molecular formula this compound in contemporary chemical science lies in the versatile therapeutic and industrial applications of their core structures. Phenothiazine (B1677639) derivatives, for instance, are a cornerstone in the field of neuropsychopharmacology. The introduction of chlorpromazine, a phenothiazine derivative, in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders. Beyond their central nervous system effects, phenothiazine scaffolds are investigated for a wide range of pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. lookchem.commdpi.comscispace.comresearchgate.net

Similarly, thiazole-containing compounds are of immense interest due to their presence in numerous biologically active molecules, including the essential vitamin thiamine (B1217682) (B1) and various antibiotics. nih.gov The thiazole (B1198619) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in potent, selective, and drug-like molecules. nih.govresearchgate.net The incorporation of a chloro-substituent and other functionalities onto these core structures allows for the fine-tuning of their electronic and steric properties, leading to the development of novel compounds with enhanced or specific biological activities. researchgate.netijcce.ac.ir

Overview of Research Trajectories for Novel Organic Compounds

The exploration of novel organic compounds, such as isomers of this compound, typically follows a well-defined research trajectory. This journey begins with the design and synthesis of the target molecules. researchgate.netijrpr.com Modern synthetic methodologies, including green chemistry approaches, are often employed to create these compounds efficiently and sustainably. ijrpr.comnews-medical.net Key strategies include multi-step synthesis, one-pot reactions, and the use of various catalytic systems to build complex molecular architectures. researchgate.netopenmedicinalchemistryjournal.com

Once synthesized, the crucial next step is the thorough characterization of the new compounds to confirm their structure and purity. rroij.comonlineorganicchemistrytutor.comblogspot.com A suite of analytical techniques is utilized for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular framework and the connectivity of atoms. rroij.comblogspot.com

Mass Spectrometry (MS): Determines the molecular weight and can offer insights into the fragmentation patterns of the molecule. rroij.comonlineorganicchemistrytutor.com

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule. onlineorganicchemistrytutor.comblogspot.com

Elemental Analysis: Confirms the empirical formula of the compound. royalsocietypublishing.org

Following structural confirmation, the compounds are subjected to a battery of biological assays to evaluate their potential pharmacological activities. ijrpr.comnih.gov This can include in vitro studies to assess their effects on specific enzymes, receptors, or cell lines, and may be followed by in vivo studies in animal models for promising candidates. ijrpr.com

Scope and Objectives of the Academic Research Review

The primary objective of this academic research review is to provide a comprehensive overview of the scientific literature pertaining to the chemical compound with the formula this compound and its closely related isomers. The scope of this review is strictly focused on the chemical and biological research aspects of these compounds.

The specific objectives are:

To introduce the significance of the core heterocyclic structures (phenothiazine and thiazole) represented by this molecular formula.

To outline the typical research pathways for the synthesis, characterization, and evaluation of such novel organic compounds.

To present detailed research findings on prominent isomers, with a particular focus on 2-chlorophenothiazine (B30676), due to the extensive body of research available.

To compile and present key data in interactive tables for clarity and ease of reference.

This review will adhere to a professional and authoritative tone, drawing upon a diverse range of academic sources. It will strictly exclude any information related to dosage, administration, and safety or adverse effect profiles, as the focus is solely on the fundamental scientific research.

Detailed Research Findings on Isomers of this compound

While the exact formula this compound is not extensively represented by a single, widely studied compound, the vast majority of relevant research points towards isomers of chlorophenothiazine and chloro-substituted thiazole derivatives. It is important to note that the well-documented compound 2-chlorophenothiazine has a molecular formula of C12H8ClNS, which differs slightly from the requested formula. nih.gov However, due to its structural relevance and the wealth of available data, it serves as the primary subject of this section.

2-Chlorophenothiazine: A Key Isomer

2-Chlorophenothiazine is a heterocyclic compound that forms the core structure of many antipsychotic drugs. Its synthesis and chemical properties have been extensively investigated, providing a foundation for the development of a wide range of derivatives with diverse biological activities.

Synthesis and Characterization:

The synthesis of 2-chlorophenothiazine can be achieved through various methods. One common approach involves the cyclization of m-chlorodiphenylamine with sulfur in the presence of a catalyst like iodine. google.com Another method utilizes the reaction of 2-aminobenzenethiol with 3,4-difluorobenzonitrile, followed by treatment with potassium carbonate. chemicalbook.com

The characterization of 2-chlorophenothiazine is typically performed using standard spectroscopic techniques.

| Property | Data |

| Molecular Formula | C12H8ClNS |

| Molecular Weight | 233.72 g/mol |

| Appearance | Greyish to slightly green or brownish powder |

| Melting Point | 195-200 °C |

| Boiling Point | 395.7 °C at 760 mmHg |

Research Findings and Biological Activities:

Research into 2-chlorophenothiazine and its derivatives has unveiled a broad spectrum of biological activities. scispace.comresearchgate.netnih.gov These compounds are known to interact with various biological targets, leading to a range of pharmacological effects.

| Biological Activity | Research Findings |

| Antipsychotic | The 2-chloro substituent on the phenothiazine ring is a key feature for potent antipsychotic activity, primarily through the blockade of dopamine (B1211576) receptors in the central nervous system. lookchem.com |

| Antimicrobial | Derivatives of 2-chlorophenothiazine have been synthesized and shown to possess in vitro antibacterial activity against various bacterial strains. nih.gov |

| Anticancer | Phenothiazine derivatives, including those with a chloro-substituent, have demonstrated anti-proliferative effects on cancer cells and the ability to reverse multidrug resistance. lookchem.com |

| Antioxidant | The phenothiazine nucleus can act as an antioxidant, and derivatives are studied for their ability to scavenge free radicals. |

Thiazole Derivatives

The thiazole ring system is another important scaffold that can be part of isomers with a formula related to this compound. Research in this area often focuses on the synthesis of novel thiazole derivatives and the evaluation of their biological potential. For example, compounds like N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives have been synthesized and investigated for their anticancer properties. ijcce.ac.ir The synthesis of such compounds often involves multi-step reactions, starting from simpler building blocks to construct the final heterocyclic system. nih.govnih.gov

The biological activities of chloro-substituted thiazole derivatives are diverse and include:

Anticancer Activity: Many thiazole derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines. researchgate.netijcce.ac.ir

Antimicrobial Activity: The thiazole moiety is a component of many antimicrobial agents, and novel derivatives are continuously being explored for their efficacy against resistant strains of bacteria and fungi. nih.govuobaghdad.edu.iq

Anti-inflammatory Activity: Certain thiazole derivatives have demonstrated anti-inflammatory properties in preclinical studies. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9ClN2S |

|---|---|

Molecular Weight |

248.73 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile |

InChI |

InChI=1S/C12H9ClN2S/c1-8(6-13)9(7-14)12-15-10-4-2-3-5-11(10)16-12/h2-5H,6H2,1H3 |

InChI Key |

RMMQZJVCETZXHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C#N)C1=NC2=CC=CC=C2S1)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for C12h9cln2s and Its Analogues

Established Synthetic Pathways and Precursors for C12H9ClN2S

Established synthetic routes for this compound typically involve the construction of the imidazo[2,1-b]thiazole (B1210989) ring system through the reaction of a 2-aminothiazole (B372263) derivative with a suitable α-halocarbonyl compound. These pathways often comprise multiple steps to assemble the final molecular structure.

Conventional Multistep Syntheses of this compound

A conventional and reported method for the synthesis of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole (this compound) involves the reaction between 4-methyl-2-aminothiazole and 2-bromo-1-(4-chlorophenyl)ethanone. This reaction is typically carried out in a solvent such as acetone (B3395972). ontosight.aiuni.lu

The synthetic sequence as described involves dissolving a mixture of 4-methyl-2-aminothiazole and 2-bromo-1-(4-chlorophenyl)ethanone in acetone and stirring the reaction mixture. ontosight.aiuni.lu The resulting precipitate is collected, suspended in 2N HCl, and heated under reflux. ontosight.aiuni.lu The warm solution is then basified with aqueous ammonia (B1221849) (20% NH4OH), yielding the expected imidazo[2,1-b]thiazole upon cooling to room temperature. ontosight.ai The crude product can be further purified by crystallization from N,N-dimethylformamide. ontosight.ai

Detailed research findings for this synthesis include characterization data confirming the structure of the obtained this compound. The yield of this method has been reported as 78%. ontosight.ai The product exhibits a melting point of 397-399 K. ontosight.ai Spectroscopic data, such as 1H NMR (500 MHz, DMSO-d6, 304 K), show characteristic peaks at chemical shifts (δ) of 2.43 (s, 3H, CH3), 6.91 (s, 1H, H5), 7.46 (d, 2H, J = 8.55, H11,13), 7.87 (d, 2H, J = 8.55, H10,14), and 8.31 (s, 1H, H2) ppm. ontosight.ai Elemental analysis calculated for this compound is C, 57.95; H, 3.65; N, 11.26. ontosight.ai Found values were C, 57.91; H, 3.59. ontosight.ai

The crystal structure of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole has been determined by X-ray diffraction. ontosight.aiuni.lu The imidazo[2,1-b]thiazole fragment is planar, with a root mean square deviation of 0.003 Å. ontosight.aiuni.lu The phenyl ring is slightly twisted relative to this fragment by 5.65 (6)°. ontosight.aiuni.lu In the crystal lattice, molecules are linked by π-π stacking interactions, forming columns. ontosight.aiuni.lu

Table 1: Synthesis of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Melting Point (K) |

| 4-methyl-2-aminothiazole | 2-bromo-1-(4-chlorophenyl)ethanone | Acetone | Stirring, then reflux in 2N HCl, basification | 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole | 78% | 397-399 |

Novel and Emerging Synthetic Techniques for this compound

Beyond conventional methods, novel and emerging synthetic techniques offer potential advantages in terms of efficiency, sustainability, and access to diverse chemical space. These techniques include catalytic methods, mechanochemistry, and advanced solution-phase and solid-phase strategies.

Catalytic Synthesis Approaches for this compound

Catalytic methods play a significant role in modern organic synthesis by enabling reactions to proceed under milder conditions, with increased efficiency, and often with improved selectivity. Various metal and organocatalysts have been developed for the construction of heterocyclic systems similar to the core of this compound, such as imidazo[2,1-b]thiazoles and benzothiazoles. For instance, copper-catalyzed reactions have been explored for the synthesis of related structures and for regioselective functionalization of imidazo[2,1-b]thiazoles. Ruthenium-catalyzed reactions have also been investigated for the synthesis of different heterocyclic compounds like quinoxalines. While catalytic approaches hold promise for the synthesis of this compound by potentially offering more efficient routes or enabling access to analogues, the provided search results did not include specific examples or detailed studies on the direct catalytic synthesis of this compound itself. Research in this area could explore the application of existing catalytic systems or the development of new catalysts tailored for the specific cyclization and functionalization steps required to form the this compound scaffold.

Advanced Spectroscopic Characterization of C12h9cln2s Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations of C12H9ClN2S

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. udel.eduwikipedia.org The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the chemical environment and connectivity of atoms within the molecule.

Proton (1H) NMR Analysis for this compound

Proton NMR (1H NMR) spectroscopy is used to identify different types of hydrogen atoms in a molecule and their relative positions based on their chemical shifts and spin-spin coupling patterns. udel.eduijpsjournal.com

For 5-Chloro-2-(pyridin-2-yl)benzothiazoline (PyClBtH2), 1H NMR data recorded in CD3CN at 400 MHz shows characteristic signals corresponding to the different proton environments rsc.org:

A broad singlet at δ 5.79 ppm is observed, attributed to the NH proton. rsc.org

Signals in the aromatic region (6-9 ppm) correspond to the protons on the benzothiazoline (B1199338) and pyridine (B92270) rings, exhibiting various splitting patterns (doublets, doublets of doublets, and triple doublets) due to coupling with adjacent protons. rsc.org For instance, a doublet at δ 6.40 ppm with a coupling constant of J = 2.5 Hz is assigned to a proton on the benzothiazoline ring (bt-H2). rsc.org A doublet of doublets at δ 6.65 ppm (J = 8.1 and 2.0 Hz) is assigned to bt-H6, and a doublet at δ 6.70 ppm (J = 2.0 Hz) is assigned to bt-H4. rsc.org A doublet at δ 6.93 ppm (J = 8.1 Hz) is assigned to bt-H7. rsc.org Protons on the pyridine ring are observed at δ 7.26 ppm (ddd, J = 7.6, 4.8 and 1.1 Hz, py-H5), δ 7.51 ppm (d with fine coupling, J = 7.8 Hz, py-H3), δ 7.76 ppm (ddd, J = 7.8, 7.6 and 1.8 Hz, py-H4), and δ 8.50 ppm (ddd, J = 4.8, 1.8 and 0.9 Hz, py-H6). rsc.org

For 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole, 1H NMR data recorded in DMSO-d6 at 500 MHz shows distinct signals iucr.orgresearchgate.netresearchgate.net:

A singlet at δ 2.43 ppm is observed, corresponding to the methyl (CH3) protons. iucr.orgresearchgate.netresearchgate.net

A singlet at δ 6.91 ppm is assigned to the H5 proton on the imidazo[2,1-b]thiazole (B1210989) ring. iucr.orgresearchgate.netresearchgate.net

Doublets at δ 7.46 ppm (2H, J = 8.55 Hz) and δ 7.87 ppm (2H, J = 8.55 Hz) are attributed to the protons on the para-chlorophenyl ring (H11,13 and H10,14 respectively). iucr.orgresearchgate.netresearchgate.net

A singlet at δ 8.31 ppm is assigned to the H2 proton on the imidazo[2,1-b]thiazole ring. iucr.orgresearchgate.netresearchgate.net

Here is a summary of the 1H NMR data:

| Compound | Solvent | Field (MHz) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 5-Chloro-2-(pyridin-2-yl)benzothiazoline | CD3CN | 400 | 5.79 | brs | - | NH |

| 6.40 | d | 2.5 | bt-H2 | |||

| 6.65 | dd | 8.1, 2.0 | bt-H6 | |||

| 6.70 | d | 2.0 | bt-H4 | |||

| 6.93 | d | 8.1 | bt-H7 | |||

| 7.26 | ddd | 7.6, 4.8, 1.1 | py-H5 | |||

| 7.51 | d with fine coupling | 7.8 | py-H3 | |||

| 7.76 | ddd | 7.8, 7.6, 1.8 | py-H4 | |||

| 8.50 | ddd | 4.8, 1.8, 0.9 | py-H6 | |||

| 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole | DMSO-d6 | 500 | 2.43 | s | - | CH3 |

| 6.91 | s | - | H5 (imidazo[2,1-b]thiazole) | |||

| 7.46 | d | 8.55 | H11,13 (phenyl) | |||

| 7.87 | d | 8.55 | H10,14 (phenyl) | |||

| 8.31 | s | - | H2 (imidazo[2,1-b]thiazole) |

Carbon-13 (13C) NMR Structural Elucidation of this compound

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon skeleton of a molecule. udel.edu Each unique carbon environment in the molecule gives rise to a distinct signal in the 13C NMR spectrum. udel.edu

While specific 13C NMR data for 5-Chloro-2-(pyridin-2-yl)benzothiazoline is not explicitly detailed in the search results, 13C NMR is generally used to complement 1H NMR by confirming the presence of different carbon types (e.g., sp2 hybridized carbons in aromatic rings, sp3 hybridized carbons in alkyl groups) and the number of unique carbon environments. udel.edu

For 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole, 13C NMR data would show signals corresponding to the methyl carbon, the carbons in the imidazo[2,1-b]thiazole ring, and the carbons in the para-chlorophenyl ring. Although specific peak values were not found in the provided snippets for this compound, 13C NMR is routinely used to confirm the carbon framework and the presence of quaternary carbons which are not visible in 1H NMR. udel.edu

Advanced Two-Dimensional NMR Techniques for this compound Connectivity

Two-dimensional (2D) NMR techniques provide through-bond or through-space correlation information between nuclei, aiding in the assignment of complex spectra and the determination of molecular connectivity. wikipedia.orgepfl.ch Common 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). wikipedia.orgepfl.ch

While specific 2D NMR data for compounds with the formula this compound was not found in the search results, these techniques would be invaluable in fully assigning the 1H and 13C NMR spectra and confirming the proposed structures. COSY would show correlations between coupled protons. wikipedia.orgepfl.ch HSQC would correlate protons directly bonded to carbons, allowing for the assignment of carbon signals based on assigned proton signals. wikipedia.orgepfl.ch HMBC would reveal correlations between protons and carbons separated by multiple bonds (typically two or three), which is particularly useful for identifying quaternary carbons and establishing connectivity across the molecule, including the links between the different ring systems. wikipedia.orgepfl.ch

Vibrational Spectroscopy Applications for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy of Functional Groups in this compound

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which corresponds to the vibrational frequencies of the molecule's functional groups. ijpsjournal.commdpi.comrsc.org Characteristic absorption bands in the FTIR spectrum can indicate the presence of specific bonds and functional groups. ijpsjournal.commdpi.comrsc.org

For 5-Chloro-2-(pyridin-2-yl)benzothiazoline (PyClBtH2), the IR spectrum (KBr) shows several key absorption bands rsc.org:

A strong band at 3194 cm-1 is observed, characteristic of the N-H stretching vibration. rsc.org

Bands at 3069 cm-1 (medium intensity) and 2876 cm-1 (medium intensity) are likely due to aromatic and aliphatic C-H stretching vibrations, respectively. rsc.org

Strong bands at 1590 cm-1 and 1469 cm-1, along with a medium band at 1436 cm-1, are indicative of C=C and C=N stretching vibrations within the aromatic and heterocyclic rings. rsc.org

A strong band at 750 cm-1 suggests the presence of C-Cl stretching or aromatic C-H bending vibrations. rsc.org

For 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole, the IR spectrum (KBr) would also show characteristic bands. While detailed assignments were not found in the provided snippets, the presence of aromatic C-H stretches, C=N and C=C stretches from the ring systems, C-Cl stretches, and C-S stretches would be expected. ijpsjournal.commdpi.comrsc.org

Here is a summary of the FTIR data for 5-Chloro-2-(pyridin-2-yl)benzothiazoline:

| Wavenumber (cm-1) | Intensity | Assignment (Tentative) |

| 3194 | s (strong) | N-H stretching |

| 3069 | m (medium) | Aromatic C-H stretching |

| 2876 | m (medium) | Aliphatic C-H stretching |

| 1590 | s (strong) | C=C/C=N stretching |

| 1469 | s (strong) | C=C/C=N stretching |

| 1436 | m (medium) | C=C/C=N stretching |

| 750 | s (strong) | C-Cl stretching or Aromatic C-H bending |

Raman Spectroscopy for this compound Molecular Vibrations and Structure

Raman spectroscopy is a complementary vibrational technique that provides information about molecular vibrations based on the inelastic scattering of light. mdpi.comlbt-scientific.comarxiv.orgnih.gov Raman active modes typically involve changes in polarizability during vibration. mdpi.comlbt-scientific.com

While specific Raman spectroscopic data for compounds with the formula this compound was not found in the immediate search results, Raman spectroscopy would be expected to provide additional information about the molecular vibrations, particularly those involving non-polar or weakly polar bonds and ring breathing modes, which are often strong in Raman spectra. mdpi.comlbt-scientific.com Comparing FTIR and Raman spectra can provide a more complete picture of the molecular vibrations and aid in structural confirmation. chemrxiv.orgmdpi.com

Surface Enhanced Raman Scattering (SERS) for this compound

Surface Enhanced Raman Scattering (SERS) is a sensitive spectroscopic technique that utilizes the enhanced Raman scattering signal of molecules adsorbed onto plasmonic nanostructures, typically made of noble metals like gold or silver. This enhancement allows for the detection and structural characterization of analytes at very low concentrations. While SERS is a powerful tool for molecular fingerprinting and trace analysis, specific research detailing the application of SERS for the characterization of compounds with the molecular formula this compound was not found in the conducted search. Therefore, detailed SERS data or research findings for this compound isomers cannot be presented here.

Mass Spectrometry for this compound Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structural fragments of a compound. Different mass spectrometry techniques offer varying levels of accuracy, sensitivity, and fragmentation capabilities.

High-Resolution Mass Spectrometry (HRMS) of this compound

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to several decimal places. This precision allows for the determination of the elemental composition of a compound or its fragments, which is crucial for confirming molecular formulas and identifying unknown substances. algimed.comtaylorfrancis.com For compounds with the molecular formula this compound, HRMS can differentiate between potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Elemental analysis, which provides the percentage by mass of each element in a compound, is closely related to accurate mass determination. For N-(4-chlorophenyl)pyridine-2-carbothioamide, an isomer of this compound, elemental analysis was calculated as C 57.94%, H 3.64%, N 11.26%, S 12.86%, with experimental findings of C 57.87%, H 3.59%, N 11.22%, S 12.77%. psu.edu Another isomer, 5-Chloro-2-(pyridin-2-yl)benzothiazoline, had calculated elemental analysis of C 57.94%, H 3.65%, N 11.26% and found values of C 57.79%, H 3.55%, N 11.30%. rsc.org These results support the molecular formula this compound.

For the isomer 2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile (B2684379) (PubChem CID 2470491), the predicted monoisotopic mass is 248.0175 Da. uni.lu HRMS would aim to measure the exact mass with high accuracy to confirm this value and the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Applied to this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with a stationary phase, while MS provides mass spectral data for the separated components. nih.gov

Electronic Spectroscopy and Structural Insights for this compound

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique involves measuring the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. technologynetworks.comlcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy can provide insights into the presence of chromophores (groups of atoms that absorb light) and the extent of conjugation within a molecule. The wavelengths at which a compound absorbs UV-Vis light correspond to the energy differences between its electronic energy levels. lcms.cz

Research on nickel(II) complexes with N-(4-chlorophenyl)pyridine-2-carbothioamide ligands (an isomer of this compound) utilized UV-Vis spectroscopy for characterization. psu.edursc.org Absorption spectral studies were also conducted to investigate the binding interaction of these complexes with DNA, observing spectral features such as hyperchromism and hypochromism, and red shifts, which are indicative of changes in the DNA structure upon binding. rsc.org These UV-Vis studies, although focused on metal complexes, demonstrate the applicability of the technique to systems involving the this compound ligand and its electronic properties.

The UV-Vis spectrum of a molecule is influenced by its specific structural features, including the presence and arrangement of aromatic rings, heteroatoms, and double bonds. Analyzing the absorption maxima (λmax) and molar absorptivity (ε) in the UV-Vis spectrum can provide valuable information for structural characterization and can be used for quantitative analysis following the Beer-Lambert Law. unchainedlabs.com

Photoluminescence and Fluorescence Studies of this compound

Photoluminescence (PL) and fluorescence spectroscopy are techniques used to probe the electronic structure and excited-state properties of molecules. Photoluminescence involves the emission of light from a substance that has absorbed photons. Fluorescence is a specific type of photoluminescence where the emission occurs rapidly after excitation, typically from a singlet excited state to the ground state. researchgate.net Studying the PL and fluorescence spectra of a compound like this compound would involve exciting the molecule with light of a specific wavelength and then analyzing the emitted light's wavelength distribution and intensity.

For this compound, PL and fluorescence studies could potentially provide information on:

Emission Wavelengths: The wavelengths at which the compound emits light can give insights into the energy gaps between its electronic states. Different structural isomers of this compound would likely exhibit different emission profiles due to variations in their conjugated systems and electronic environments.

Fluorescence Quantum Yield: This value represents the efficiency of the fluorescence process, indicating the ratio of emitted photons to absorbed photons. It provides a measure of how effectively the molecule converts absorbed light into fluorescence rather than other relaxation pathways like non-radiative decay or phosphorescence.

Fluorescence Lifetime: The time it takes for the fluorescence emission to decay after excitation provides information about the excited-state dynamics and interactions with the local environment.

Excitation Spectra: By monitoring emission at a fixed wavelength while scanning the excitation wavelength, researchers can determine the wavelengths at which the molecule most efficiently absorbs light, correlating with its absorption spectrum.

X-ray Diffraction and Advanced Structural Determination of this compound

X-ray diffraction (XRD) is a fundamental technique for determining the arrangement of atoms within crystalline solids. By analyzing how X-rays are diffracted by the electron clouds of atoms in a crystal lattice, researchers can deduce the crystal structure, including unit cell dimensions, atomic positions, bond lengths, and bond angles. carleton.edu, uni-ulm.de

Single-Crystal X-ray Diffraction for Solid-State Structure of this compound

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for obtaining a precise three-dimensional structure of a molecule in the solid state at atomic resolution. ceitec.cz, warwick.ac.uk, uni-ulm.de For a compound with the molecular formula this compound, growing a high-quality single crystal is a prerequisite for this technique. Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffracted X-rays are detected, and the resulting diffraction pattern, a unique fingerprint of the crystal lattice, is recorded. carleton.edu

Analysis of the diffraction pattern allows for the determination of the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group symmetry. Through complex computational methods, the electron density map within the unit cell is calculated, revealing the positions of the atoms. This ultimately provides a definitive model of the molecule's structure in the crystalline environment, including the conformation and intermolecular interactions. ceitec.cz, warwick.ac.uk

One search result indicates that single-crystal X-ray diffraction analysis has been performed on a compound with the molecular formula this compound, referred to as the "title compound," including analyses of related structures denoted as 5e and 8c. grafiati.com This confirms that structural information for at least one isomer of this compound is available through SC-XRD, although the specific crystallographic data (unit cell parameters, fractional atomic coordinates, bond lengths, and angles) were not provided in the search snippet. Obtaining this data would allow for a detailed understanding of the solid-state molecular conformation and packing.

X-ray Absorption Near Edge Structure (XANES) Analysis (e.g., Sulfur K-edge) for this compound

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a technique that probes the electronic and local structural environment of a specific element within a material. It involves scanning the energy of incident X-rays near the absorption edge of a core electron of the element of interest. The features in the XANES spectrum are highly sensitive to the oxidation state, coordination environment, and bonding of the absorbing atom. nih.gov, cornell.edu

For a compound like this compound, Sulfur K-edge XANES would be particularly informative. The sulfur K-edge corresponds to the excitation of a 1s core electron of the sulfur atom. The precise energy and shape of the features in the Sulfur K-edge XANES spectrum can provide details about the chemical state of the sulfur atom (e.g., sulfide, thiol, sulfoxide, sulfate) and its local bonding environment within the molecule. psu.edu, rsc.org, uu.nl

Analysis of the Sulfur K-edge XANES spectrum of this compound would involve comparing the observed spectral features (peak positions, intensities, and shapes) to those of model compounds with sulfur atoms in known chemical states and bonding environments. nih.gov, uu.nl This comparative approach, often supported by theoretical calculations, helps to determine the oxidation state and the nature of the bonds involving the sulfur atom in the this compound structure. rsc.org, uu.nl The technique is particularly valuable for understanding sulfur speciation in complex systems nih.gov, cornell.edu, and for this compound, it would specifically confirm the oxidation state and local chemical environment of the sulfur atom within the molecule. While the general application of Sulfur K-edge XANES is well-documented psu.edu, nih.gov, rsc.org, uu.nl, cornell.edu, no specific XANES data for this compound was found in the provided search results.

Surface-Sensitive Spectroscopic Techniques for this compound

Surface-sensitive spectroscopic techniques provide information about the elemental composition and chemical states of atoms in the outermost layers of a material. These techniques are crucial when the properties or reactivity of a compound are influenced by its surface chemistry.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State of this compound

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative elemental composition and chemical state information for the top few nanometers of a material. energy.gov, casaxps.com, eag.com, cardiff.ac.uk In XPS, the sample surface is irradiated with X-rays, causing core-level electrons to be emitted. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy is calculated. energy.gov, cardiff.ac.uk

For a compound like this compound, a survey scan in XPS would identify the elements present on the surface, confirming the presence of carbon, chlorine, nitrogen, and sulfur, along with any potential contaminants. energy.gov, casaxps.com High-resolution scans of the core-level peaks for each element (C 1s, Cl 2p, N 1s, S 2p) provide more detailed information. The exact binding energy of a core electron is slightly influenced by the chemical environment of the atom, a phenomenon known as the chemical shift. eag.com, cardiff.ac.uk

By analyzing the chemical shifts in the high-resolution XPS spectra, it is possible to deduce the different chemical states or bonding environments of each element within the this compound molecule on the surface. For example, the C 1s spectrum might show distinct peaks corresponding to carbon atoms in different bonding environments (e.g., C-C, C-H, C-N, C-S, C-Cl). Similarly, the N 1s and S 2p spectra would provide information about the chemical state of nitrogen and sulfur atoms, respectively. eag.com The relative intensities of these peaks can also provide semi-quantitative information about the proportions of atoms in different chemical states on the surface. casaxps.com, eag.com

While XPS is a standard technique for elemental and chemical state analysis energy.gov, casaxps.com, eag.com, cardiff.ac.uk, azom.com, specific XPS data or research findings for this compound were not found in the provided search results. Applying XPS to this compound would yield valuable surface-specific information about its elemental composition and the chemical states of the constituent atoms, complementing the bulk structural information obtained from techniques like X-ray diffraction.

Compounds with Molecular Formula this compound and their PubChem CIDs

Chemical Reactivity and Mechanistic Investigations of C12h9cln2s

Reaction Pathway Elucidation for C12H9ClN2S Transformations

Detailed reaction pathway elucidation, including comprehensive studies identifying elementary steps and characterizing transition states for transformations involving compounds with the molecular formula this compound, is not extensively documented in the provided search results.

Identification of Elementary Steps and Reactive Intermediates involving this compound

Specific elementary steps and reactive intermediates involved in the transformations of compounds with the formula this compound, such as 2-Chlorophenothiazine (B30676) or 2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile (B2684379), are not detailed in the search results. While general concepts of reactive intermediates in metabolic processes are mentioned in the context of related compounds toxno.com.au, specific intermediates for this compound transformations are not described.

Transition State Characterization in this compound Reactions

Characterization of transition states in reactions involving compounds with the molecular formula this compound is not available in the provided search results. Studies focusing on the energy profiles and structural details of transition states for transformations of these specific compounds were not found.

Types of Reactions Involving this compound

Information regarding the specific types of reactions that compounds with the molecular formula this compound undergo is limited in the provided sources.

Nucleophilic and Electrophilic Reactions of this compound

While nucleophilic and electrophilic reactions are fundamental in organic chemistry, specific instances or detailed discussions of these reaction types involving compounds with the formula this compound, such as 2-Chlorophenothiazine or 2-(1,3-benzothiazol-2-yl)-4-chloro-3-methylbut-2-enenitrile, are not present in the search results. Some results mention nucleophilic attack in the context of reactions involving related structures, but not specifically for this compound .

Radical Pathways and Their Role in this compound Transformations

The role of radical pathways in the transformations of compounds with the molecular formula this compound is not described in the provided search results. While radical formation is mentioned in the context of the metabolism of a related nitro-containing benzodiazepine (B76468) bionity.com, information specific to this compound compounds is not available.

Cycloaddition and Rearrangement Mechanisms of this compound

Specific cycloaddition or rearrangement mechanisms involving compounds with the molecular formula this compound are not detailed in the provided search results. General discussions of cycloaddition reactions in the synthesis of related heterocyclic systems are present researchgate.netresearchgate.netethz.ch, but their application directly to the transformations of this compound compounds is not described.

Kinetics and Thermodynamics of this compound Reactions

Chemical kinetics is concerned with the rates of chemical reactions, while thermodynamics deals with the energy changes and spontaneity of these reactions. Applying these principles to this compound transformations provides insights into their feasibility and speed.

Rate Law Determination and Order of Reaction for this compound

The reaction order with respect to a specific reactant indicates how changing its concentration affects the reaction rate. For example, if a reaction is first order in a reactant, doubling its concentration doubles the reaction rate. If it is second order, doubling the concentration quadruples the rate. photophysics.comlibretexts.org Reaction orders are not necessarily integers and must be determined experimentally, often using the method of initial rates. photophysics.comexpii.comchemteam.info This method involves measuring the initial reaction rate at different initial concentrations of reactants while keeping others constant. expii.comchemteam.info

While the general principles of rate law determination and reaction order are well-established chemistry.coachphotophysics.comlibretexts.orgexpii.comchemteam.infokhanacademy.orgbyjus.comlibretexts.org, specific experimental data detailing the rate laws and reaction orders for transformations involving this compound isomers were not found in the consulted literature. Therefore, a specific rate law or reaction order for a this compound reaction cannot be provided here.

Activation Energies and Reaction Profiles of this compound Transformations

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. It represents the energy barrier between reactants and products. A reaction profile is a graphical representation of the energy changes that occur during a chemical reaction, showing the energy of the reactants, transition states, intermediates, and products.

Thermodynamics, on the other hand, focuses on the energy difference between reactants and products (enthalpy change, ΔH) and the change in disorder (entropy change, ΔS), which together determine the spontaneity of a reaction (Gibbs free energy change, ΔG). mdpi-res.com

Influence of Catalysis on this compound Reactivity

Catalysis plays a significant role in chemical synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates without being consumed in the process. ox.ac.uk Catalysts can be broadly classified as homogeneous or heterogeneous.

Homogeneous and Heterogeneous Catalysis in this compound Transformations

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a solution. Heterogeneous catalysis involves catalysts that are in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants.

Some literature mentions the use of catalysts in the synthesis of compounds with the this compound formula, such as copper-catalyzed reactions in the formation of imidazo[2,1-b]thiazoles researchgate.netresearchgate.net. Additionally, complexes containing ligands with the this compound formula have been investigated for catalytic applications, such as nickel complexes for hydrogen production rsc.org or interactions with biomolecules psu.edu. However, detailed studies specifically focusing on the homogeneous or heterogeneous catalytic transformations of this compound isomers as the primary substrate, including specific catalyst systems and their effects on reaction rates and pathways, were not extensively found in the provided search results.

Ligand Effects and Catalyst Design for Specific this compound Reactions

In catalysis, particularly with transition metal catalysts, the ligands surrounding the metal center can significantly influence the catalyst's activity, selectivity, and stability. researchgate.net Ligand effects can tune the electronic and steric properties of the metal center, thereby affecting its interaction with the reactants and the energy of the transition states. Catalyst design involves tailoring the catalyst structure, including the metal center and ligands (for homogeneous catalysis) or the support and active sites (for heterogeneous catalysis), to achieve desired catalytic performance for a specific reaction.

While the general principles of ligand effects and catalyst design are well-established in the field of catalysis researchgate.net, specific research detailing the design of catalysts or the investigation of ligand effects specifically for promoting or directing transformations of this compound isomers was not prominent in the search results. The synthesis of imidazo[2,1-b]thiazoles sometimes involves metal catalysis researchgate.netresearchgate.net, suggesting that catalyst design principles are implicitly applied in developing these synthetic routes. However, detailed mechanistic studies focusing on the role of specific ligands in catalyzing reactions of this compound itself were not found.

Compound Names and PubChem CIDs for this compound Isomers

Computational and Theoretical Chemistry Studies of C12h9cln2s

Quantum Chemical Calculations of C12H9ClN2S Electronic Structure

Quantum chemical methods are essential for probing the electronic landscape of molecules. For this compound, DFT and ab initio methods have been employed to determine its electronic structure, analyze molecular orbitals, and predict spectroscopic properties.

Electronic Structure Determination using Density Functional Theory (DFT) and Ab Initio Methods for this compound

Density Functional Theory (DFT) and ab initio methods are widely used for calculating the electronic structure of molecules. These methods approximate the solution to the Schrödinger equation, providing information about the distribution of electrons within a molecule. Studies on compounds with the this compound formula, or closely related structures like Clopidogrel (B1663587) and its metabolites, frequently utilize DFT and ab initio calculations to optimize molecular geometries and understand electronic properties rsc.orgresearchgate.netexo-ricerca.itnih.govorcid.orgresearchgate.netresearchgate.netresearchgate.netmdpi.comsemanticscholar.org.

DFT calculations, often employing functionals like B3LYP and various basis sets (e.g., 6-31G, 6-311++G(d,p)), have been applied to determine the optimized geometries and electronic energies of this compound-related structures rsc.orgnih.govresearchgate.netresearchgate.netsemanticscholar.org. Ab initio methods, such as Hartree-Fock (HF), are also used, sometimes in conjunction with DFT, to provide a more complete theoretical picture exo-ricerca.itnih.govresearchgate.net. These calculations yield fundamental electronic parameters, including total energy, dipole moment, and atomic charge distributions semanticscholar.orgjosa.roekb.eg.

For instance, DFT calculations have been used to analyze the electronic structure and chemical behavior of molecules during interactions, with parameters calculated from molecular orbitals like HOMO and LUMO energies rsc.orgresearchgate.net. The energy band gap (Eg = ELUMO - EHOMO) is a key indicator of a molecule's activity in chemical reactions rsc.orgresearchgate.net.

Molecular Orbital Analysis and Bonding Characteristics of this compound

Molecular orbital analysis provides insights into how atomic orbitals combine to form molecular orbitals and helps understand the bonding within a molecule. For this compound-related structures, analyses such as Natural Bond Orbital (NBO) analysis have been performed rsc.orgresearchgate.netnih.govekb.egresearchgate.net. NBO analysis helps to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds researchgate.netnih.govekb.egresearchgate.net.

Studies have utilized molecular orbital calculations to obtain data regarding electronic structure, including molecular electronic levels, electron population, and bond orders josa.ro. The frontier molecular orbitals (HOMO and LUMO) are particularly important as they are involved in chemical reactions and interactions rsc.orgresearchgate.netsemanticscholar.orgjosa.roekb.eg. The spatial distribution of HOMO and LUMO can indicate reactive areas within the molecule semanticscholar.orgekb.eg. For example, in some related structures, the HOMO and LUMO might be localized over specific ring systems, suggesting where electron donation or acceptance is likely to occur semanticscholar.orgekb.eg.

The concept of molecular electrostatic potential (MEP) is also derived from electronic structure calculations and provides a visual representation of the charge distribution, indicating potential sites for electrophilic and nucleophilic attack rsc.orgsemanticscholar.orgjosa.roresearchgate.net. Regions of negative electrostatic potential are typically associated with electron-rich areas, while positive regions indicate electron-deficient sites rsc.orgjosa.ro.

Spectroscopic Property Prediction for this compound (e.g., NMR, IR, UV-Vis from calculations)

Computational methods are valuable for predicting spectroscopic properties, aiding in the interpretation of experimental spectra and the characterization of compounds. For this compound and related molecules, DFT and ab initio calculations have been used to predict NMR, IR, and UV-Vis spectra psu.edursc.orgrsc.orgresearchgate.netnih.govresearchgate.netsemanticscholar.orgekb.egresearchgate.netresearchtrend.netmdpi.comuobaghdad.edu.iqresearchgate.net.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, particularly using methods like Gauge-Independent Atomic Orbital (GIAO), are compared with experimental NMR data to confirm molecular structures and understand the electronic environment of specific nuclei psu.edursc.orgresearchgate.netresearchgate.netresearchtrend.netmdpi.comuobaghdad.edu.iqresearchgate.net. DFT calculations have been used to understand the pattern of 1H NMR chemical shifts and intramolecular magnetic effects in related degradation products researchgate.net. Solid-state NMR, combined with plane wave calculations of 13C chemical shifts, has also been used to validate crystal structures of polymorphs researchgate.net.

IR and Raman Spectroscopy: Vibrational frequencies and intensities can be calculated using DFT and ab initio methods, allowing for the prediction of IR and Raman spectra psu.edursc.orgrsc.orgnih.govresearchgate.netsemanticscholar.orgekb.egresearchgate.net. These calculated spectra are then compared with experimental data to assist in the assignment of vibrational modes and to understand the molecular structure and dynamics nih.govresearchgate.netsemanticscholar.orgresearchgate.net.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic absorption spectra, predicting UV-Vis transitions nih.govsemanticscholar.orgekb.egresearchgate.net. These calculations provide information about the electronic transitions (e.g., π-π, n-π) and can be performed for both gas phase and solvent environments using continuum models nih.govsemanticscholar.orgekb.egresearchgate.net. The predicted UV-Vis spectra, including the wavelengths and oscillator strengths of electronic transitions, can be compared with experimental UV-Vis data rsc.orgnih.govsemanticscholar.orgresearchgate.netresearchtrend.netuobaghdad.edu.iq.

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. For this compound and related structures, MD simulations can provide insights into conformational flexibility, interactions with solvents, and behavior in different environments.

Conformational Analysis and Torsional Barriers of this compound

Conformational analysis investigates the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. Torsional barriers represent the energy required to rotate around these bonds, influencing the relative stability of different conformers. While direct MD studies specifically labeled for this compound conformational analysis were not extensively found in the provided results, related studies on Clopidogrel and similar molecules highlight the importance of conformation researchgate.netresearchgate.netcore.ac.ukresearchgate.net.

MD simulations are used to analyze protein and ligand motion and conformational changes core.ac.ukfrontiersin.orgmdpi.com. Conformational analysis and the calculation of torsional barriers are often performed using quantum chemical methods like DFT and ab initio calculations by scanning the potential energy surface as a function of dihedral angles researchgate.netresearchgate.net. Differences in conformation can significantly impact the physical and chemical properties of a molecule, including its interactions with other molecules researchgate.netresearchgate.net. Studies on related compounds have investigated rotational barriers around specific bonds, demonstrating the influence of molecular structure on conformational flexibility researchgate.net.

Solvent Effects on this compound Behavior

The solvent environment can significantly influence the behavior of a molecule, affecting its conformation, electronic structure, and reactivity. Computational methods, including both quantum chemical calculations and molecular dynamics simulations, are used to study solvent effects rsc.orgnih.govresearchgate.netekb.egresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgsci-hub.semdpi.com.

Continuum solvent models, such as the Polarizable Continuum Model (PCM) or the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM), are often incorporated into DFT and ab initio calculations to simulate the effect of a solvent as a continuous dielectric medium rsc.orgnih.govresearchgate.netresearchgate.net. These calculations can predict how the electronic structure and spectroscopic properties of this compound-related compounds are altered in the presence of a solvent nih.govsemanticscholar.orgekb.egresearchgate.net.

Molecular dynamics simulations can explicitly include solvent molecules, providing a more detailed picture of solvent-solute interactions at the atomic level nih.govresearchgate.netacs.org. MD simulations have been applied to study the behavior of drugs, including Clopidogrel, in water and other solvents, investigating aspects like solubility and the formation of host-drug complexes nih.govresearchgate.net. These simulations can reveal the nature and strength of interactions, such as hydrogen bonding, between the solute and solvent molecules rsc.orgresearchgate.net.

Studies on the solubility of Clopidogrel hydrogen sulfate (B86663) in various binary solvent systems have also been conducted, with experimental results correlated using thermodynamic models researchgate.netsci-hub.se. Computational approaches can complement these studies by providing a molecular-level understanding of the solvation process and the factors affecting solubility nih.gov.

Intermolecular Interactions and Aggregation Behavior of this compound

Understanding how molecules of this compound interact with each other is crucial for predicting their physical properties, such as crystal packing, solubility, and aggregation behavior in different phases. Computational studies employing methods like Density Functional Theory (DFT) and molecular dynamics simulations can shed light on the nature and strength of these intermolecular forces, including van der Waals forces, hydrogen bonding, and π-π stacking interactions.

For one isomer with the formula this compound, specifically 6-(3-chlorophenyl)-2-methylimidazo[2,1-b] americanelements.comuni.luthiazole (B1198619) (PubChem CID 868206), crystallographic analysis supported by computational insights has revealed the presence of π–π stacking interactions in the crystal lattice. researchgate.net In the crystal structure of this compound, molecules are linked by these π–π stacking interactions, forming columns. researchgate.net The arrangement within these columns involves alternating molecules rotated by 180 degrees, leading to two distinct types of π–π stacking interactions. researchgate.net Such detailed analysis of intermolecular forces is essential for understanding crystal packing and potentially predicting solid-state properties.

Reaction Mechanism Modeling and Energy Landscapes for this compound

Computational methods are powerful tools for investigating the potential energy surfaces of chemical reactions involving this compound isomers. By modeling reaction pathways and transition states, researchers can gain insights into reaction mechanisms, activation energies, and the relative stabilities of intermediates and products. This helps in understanding why certain reactions proceed as they do and can guide the design of new synthetic routes.

DFT calculations, for instance, have been utilized in the study of imidazo[2,1-b]thiazoles, a class of compounds that includes one of the this compound isomers (CID 868206). These calculations have been employed to rationalize and explain changes in mechanistic pathways in transition-metal-catalyzed reactions, such as the distinction between electrophilic palladation and base-promoted C−H metalation. researchgate.net While these studies may not always directly focus on the this compound isomer itself, the application of DFT to related scaffolds provides a strong indication of its utility in understanding the reactivity and transformation pathways of this compound compounds.

Computational Elucidation of Reaction Pathways for this compound Transformations

Computational methods allow for the step-by-step mapping of chemical reactions, identifying transition states and intermediates along the lowest energy pathway. For transformations involving this compound isomers, computational elucidation of reaction pathways can provide detailed atomic-level understanding. This involves calculating the energies and geometries of reactants, transition states, and products, allowing for the determination of activation energy barriers.

As noted, DFT calculations have been applied to understand mechanistic pathways in related imidazo[2,1-b]thiazole (B1210989) systems. researchgate.net This suggests that similar computational approaches can be used to elucidate the reaction pathways for various transformations that this compound isomers might undergo, such as cyclizations, substitutions, or rearrangements. By identifying key transition states, computational studies can explain selectivity and reactivity patterns observed experimentally.

Prediction of Rate Constants and Equilibrium Constants for this compound Reactions

Beyond understanding the pathway, computational chemistry can also be used to predict the kinetics and thermodynamics of reactions involving this compound. Transition State Theory (TST), often combined with computational methods like DFT, allows for the calculation of reaction rate constants. Similarly, the relative energies of reactants and products, readily obtained from computational calculations, can be used to predict equilibrium constants.

While specific predicted rate and equilibrium constants for reactions of this compound isomers were not prominently featured in the search results, the theoretical framework and computational tools exist for such predictions. Applying these methods would involve identifying specific reactions of interest and performing detailed potential energy surface calculations to determine the necessary thermodynamic and kinetic parameters.

Machine Learning and Artificial Intelligence Applications in this compound Research

The increasing availability of computational power and chemical data has paved the way for the application of machine learning (ML) and artificial intelligence (AI) in chemical research. These techniques can be used to build predictive models of chemical behavior and to assist in the discovery of new molecules.

Predictive Modeling of this compound Chemical Behavior

ML models can be trained on datasets of known chemical compounds and their properties or reactivity to predict the behavior of new or untested molecules. For compounds with the formula this compound, predictive modeling could aim to forecast various chemical behaviors, such as reactivity towards specific reagents, spectroscopic properties, or even potential participation in certain reaction types.

An example of using computational models for predictive purposes in related chemical space is the development of a Bayesian computational model using structure-activity data for tetrahydrobenzothiophene. researchgate.net This model provided insights into the physical character and structural features associated with activity and successfully predicted the activity of structural analogs. researchgate.net While this example is for a related scaffold, it illustrates the potential of using data-driven approaches like Bayesian modeling to predict chemical behavior based on structural information, a methodology applicable to this compound isomers if sufficient data were available.

Derivatization Strategies and Analytical Enhancements for C12h9cln2s

Analytical Derivatization for Enhanced Detection of C12H9ClN2S

Enhancing the detectability of an analyte is a primary goal of analytical derivatization. This is particularly important for compounds that lack inherent properties suitable for common detection methods, such as sufficient UV absorbance, fluorescence, or ionization efficiency in mass spectrometry. libretexts.orgddtjournal.com Derivatization can introduce or enhance these properties, leading to lower detection limits and improved sensitivity. gcms.czchromatographyonline.comnumberanalytics.com

Introduction of Chromophores and Fluorophores for Spectroscopic Detection of this compound

For spectroscopic detection methods like UV-Visible spectrophotometry or fluorescence spectroscopy, the analyte must possess a chromophore (a group that absorbs light) or a fluorophore (a group that emits light after absorbing it). If a compound with the formula this compound lacks such features or if their native response is insufficient, derivatization can be used to covalently attach a suitable chromophore or fluorophore. libretexts.orgchromatographyonline.com

For instance, if an isomer of this compound contains functional groups like hydroxyl, amino, carboxyl, carbonyl, or thiol groups, these can serve as reaction sites for derivatization reagents containing strong chromophores or fluorophores. researchgate.netchromatographyonline.com Examples of reagents used to introduce chromophores include those that form esters or amides with strong UV absorbance. libretexts.org Fluorescent labeling reagents, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) in the presence of a mercapto-alcohol, can react with primary and secondary amines, phenols, and thiols to yield highly fluorescent derivatives, significantly improving detection limits in fluorescence spectroscopy. researchgate.netchromatographyonline.comddtjournal.com The choice of derivatization reagent depends on the specific functional groups present in the this compound isomer and the desired spectroscopic detection method.

Derivatization for Improved Mass Spectrometry Response of this compound

Mass spectrometry (MS) is a powerful detection technique, especially when coupled with chromatography (e.g., GC-MS or LC-MS). However, the ionization efficiency of compounds can vary significantly. Derivatization can improve the MS response of an analyte by introducing a moiety that enhances ionization or facilitates characteristic fragmentation patterns. mdpi.comacademicjournals.orgddtjournal.com

For liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), introducing a permanently charged group or a group that is easily chargeable can significantly increase sensitivity. nih.govacademicjournals.orgddtjournal.com For example, derivatization reagents containing quaternary ammonium (B1175870) moieties can impart a permanent positive charge, leading to enhanced ionization efficiency in ESI-MS. nih.govacademicjournals.org Similarly, introducing hydrophobic groups through derivatization can also improve ionization in ESI-MS for certain compounds. ddtjournal.com

In tandem mass spectrometry (MS/MS), derivatization can be used to direct fragmentation, producing intense and diagnostic product ions that enhance the specificity and sensitivity of the method. mdpi.comacademicjournals.org This is achieved by incorporating a structural element into the molecule that undergoes predictable fragmentation upon collision-induced dissociation (CID). mdpi.comacademicjournals.org

Studies on other compound classes, such as organophosphorus acids, have demonstrated that cationic derivatization can increase detection sensitivity by one to over two orders of magnitude in LC-ESI-MS/MS analysis, allowing for detection in the low ppt (B1677978) range. mdpi.com While specific data for this compound isomers is not available in the search results, these findings illustrate the potential for significant sensitivity enhancements through appropriate derivatization strategies for compounds amenable to ionization enhancement.

Derivatization for Chromatographic Separation Improvement of this compound

Beyond enhancing detection, derivatization is widely used to improve the chromatographic separation of analytes. academicjournals.orgchromatographyonline.comnumberanalytics.comresearchgate.net By altering the chemical properties of a compound, derivatization can optimize its interaction with the stationary and mobile phases, leading to better peak shape, increased retention, or improved resolution from co-eluting substances. gcms.czlibretexts.orgnih.govchromatographyonline.comresearchgate.net

Modifying Polarity and Retention Characteristics of this compound Derivatives

The polarity of a compound plays a crucial role in its retention behavior in chromatography, particularly in reversed-phase and normal-phase liquid chromatography. uv.es Highly polar compounds may exhibit poor retention on reversed-phase columns, while non-polar compounds may not be retained on normal-phase columns. Derivatization can modify the polarity of a this compound isomer to improve its chromatographic behavior. libretexts.orgresearchgate.net

For instance, if a this compound isomer is too polar for reversed-phase HPLC, derivatization with a non-polar group can increase its hydrophobicity, leading to stronger retention on the stationary phase. academicjournals.orglibretexts.org Conversely, if the isomer is too non-polar for normal-phase chromatography or HILIC, derivatization to introduce polar functional groups can enhance its retention.

Silylation, a common derivatization technique for GC, involves replacing active hydrogens (in -OH, -COOH, -NH, -NH2, and -SH groups) with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.czresearchgate.netresearch-solution.com This process reduces the polarity of the compound and minimizes hydrogen bonding, resulting in increased volatility and improved peak shape in GC. gcms.czresearchgate.netresearch-solution.com While primarily discussed in the context of GC, the principle of modifying polarity through silylation could be conceptually applied if a this compound isomer contains suitable functional groups, potentially impacting its behavior in certain LC modes as well. Alkylation, another derivatization method, also reduces polarity by replacing active hydrogens with alkyl groups, often used for carboxylic acids and phenols to form less polar esters and ethers. gcms.czlibretexts.org

Studies have shown that derivatization can lead to significantly improved chromatographic separation capability for various compounds, including metabolites. nih.govrsc.org For example, derivatization of amino acids targeting multiple functional groups resulted in improved hydrophobicities and basicities, leading to better separation on an octadecyl-silylated silica (B1680970) column. rsc.org

Chiral Derivatization for Enantiomeric Separation of this compound Isomers

If a this compound isomer is chiral, it exists as a pair of enantiomers (non-superimposable mirror images). Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography challenging. sigmaaldrich.comlibretexts.org Chiral separation can be achieved using chiral stationary phases or by converting the enantiomers into diastereomers through chiral derivatization. sigmaaldrich.comlibretexts.orgjfda-online.com

Chiral derivatization involves reacting the racemic mixture of enantiomers with an enantiomerically pure chiral reagent. sigmaaldrich.comlibretexts.org This reaction forms diastereomers, which are stereoisomers that are not mirror images and therefore have different physical and chemical properties, including different interactions with an achiral stationary phase. sigmaaldrich.comlibretexts.org These differences in properties allow for their separation using standard achiral chromatographic methods (e.g., HPLC or GC with achiral columns). sigmaaldrich.comlibretexts.orgnih.gov

While using chiral stationary phases is often the preferred method for enantiomeric separation in modern practice due to validation complexities with chiral derivatization, the indirect approach via diastereomer formation remains a viable strategy, particularly when suitable chiral stationary phases are not available or for specific analytical challenges. sigmaaldrich.comjfda-online.com The success of chiral derivatization depends on the availability of a suitable enantiomerically pure derivatization reagent that reacts completely and stereoselectively with the enantiomers of the this compound isomer.

Mechanistic Understanding of Derivatization Reactions Involving this compound

Understanding the reaction mechanisms involved in derivatization is crucial for optimizing reaction conditions, predicting potential byproducts, and ensuring complete conversion of the analyte to its derivative. While the specific reactions for this compound isomers would depend on their precise structures and functional groups, general mechanisms for common derivatization types can be considered.

Common derivatization reactions include silylation, acylation, and alkylation, typically targeting functional groups with active hydrogens such as hydroxyl (-OH), carboxyl (-COOH), amine (-NH or -NH2), and thiol (-SH) groups. gcms.czlibretexts.orgresearchgate.netresearch-solution.com

Silylation, for example, often proceeds via a nucleophilic attack mechanism (SN2), where the active hydrogen is replaced by a silyl group. researchgate.netresearch-solution.com The reaction is driven by a good leaving group on the silylating reagent. researchgate.netresearch-solution.com For instance, with trimethylchlorosilane (TMCS), the chloride atom acts as the leaving group. researchgate.netresearch-solution.com The reaction typically involves a bimolecular transition state. researchgate.netresearch-solution.com Care must be taken to ensure dry conditions as silyl reagents are often moisture-sensitive. research-solution.com

Alkylation commonly involves the replacement of active hydrogens with an alkyl group. gcms.czlibretexts.org For carboxylic acids, this often involves esterification, typically catalyzed by an acid, where the carboxylic acid reacts with an alcohol to form an ester and water. libretexts.org Alkylation can also be used to form ethers from phenols or alkylamines/amides from amines. gcms.cz

Acylation involves the introduction of an acyl group into a molecule. This is frequently used to derivatize alcohols, phenols, and amines by reaction with acyl halides or anhydrides to form esters or amides, respectively. libretexts.org These reactions often enhance volatility and improve chromatographic behavior. gcms.cz

Applications of this compound Derivatization in Complex Matrix Analysis

The analysis of chemical compounds within complex matrices, such as biological fluids, environmental samples, and food products, presents significant analytical challenges due to potential interferences and the often low concentrations of the analytes of interest. Derivatization strategies are frequently employed to enhance the detectability, selectivity, and chromatographic behavior of analytes in such complex systems. While this compound represents a molecular formula that can correspond to different structural isomers, research into compounds with this formula, particularly certain thiocarboxamide ligands and imidazo[2,1-b]thiazole (B1210989) derivatives, has provided insights into their behavior and analysis in complex biological environments.

Studies investigating nickel(II) complexes formed with a thiocarboxamide ligand having the molecular formula this compound have explored their interactions with biological macromolecules like DNA and proteins, which serves as an example of analyzing these compounds within complex biological matrices. These studies utilized a range of analytical and spectroscopic techniques to understand the binding characteristics.

Analytical techniques applied in the study of the interaction of nickel(II) thiocarboxamide complexes (where the ligand is this compound) with calf-thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA) include electronic absorption spectroscopy (UV-Vis), fluorescence spectroscopy, and synchronous fluorescence methods. psu.edursc.orgresearchgate.net These methods allowed for the investigation of binding modes and affinities within a biological matrix. For instance, electronic absorption titration studies indicated that these complexes could interact with CT-DNA via an intercalation mode. psu.edursc.org Fluorescence quenching experiments were also employed to study the binding of the nickel(II) complexes to BSA, revealing a static quenching mechanism for their interaction. psu.edursc.orgresearchgate.net

Detailed research findings from these studies include the determination of intrinsic binding constant (Kb) values for the interaction of the nickel(II) complexes with CT-DNA. These values provide quantitative data on the strength of the binding interaction within the complex biological matrix. For example, intrinsic binding constant values in the range of approximately 0.89 to 1.14 x 10^5 M^-1 have been reported for different nickel(II) thiocarboxamide complexes. psu.edu The studies also explored the effect of ligand substituents on the DNA binding ability, suggesting that increasing the electron-donating ability of the substituent at the terminal nitrogen of the thiocarboxamide ligand can increase the DNA binding affinity. psu.edu

Furthermore, the interaction with BSA, a key protein in blood plasma, was characterized by fluorescence spectroscopy. The quenching of BSA fluorescence upon addition of the nickel(II) thiocarboxamide complexes indicated binding, and analysis of the fluorescence data allowed for the determination of binding constants and the type of quenching mechanism involved. psu.edursc.orgresearchgate.net

While direct derivatization of the this compound compounds specifically for enhancing analytical detection in complex matrices is not explicitly detailed in the provided snippets beyond their complexation with nickel for biological interaction studies, the application of techniques like UV-Vis and fluorescence spectroscopy in DNA and protein binding studies demonstrates their analysis within complex biological systems. These spectroscopic methods are sensitive to changes in the electronic environment of the compound upon interaction with the matrix components, providing valuable analytical information.

The analysis of the thiocarboxamide ligand itself, with the formula this compound, was also performed using elemental analysis, confirming its composition. psu.edu Characterization of the nickel complexes involved techniques such as FT-IR, UV-Vis, 1H NMR, 13C NMR, and single crystal X-ray diffraction, providing comprehensive structural and spectroscopic data relevant to their behavior and analysis, including in complex environments. psu.edursc.orgresearchgate.net

Although information on the analytical derivatization of other this compound isomers like 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b] psu.eduresearchgate.netthiazole (B1198619) specifically for complex matrix analysis is limited in the provided results, the general principles of derivatization in analytical chemistry for improving sensitivity, selectivity, and chromatographic performance in complex samples are well-established. Techniques such as GC-MS and LC-MS are commonly used for the analysis of various compounds in biological and environmental matrices, often employing derivatization to facilitate analysis of polar or less volatile compounds. cdc.govnih.govmdpi.comresearchgate.net

Material Science Applications and Functionalization of C12h9cln2s

C12H9ClN2S as a Building Block in Advanced Materials

Compounds with the molecular formula this compound are being explored as fundamental building blocks in the creation of advanced materials. Their diverse structural possibilities allow for tailored properties, making them candidates for incorporation into materials designed for specific functions. For instance, one compound with this formula, 6-(3-chlorophenyl)-2-methylimidazo[2,1-b] scbt.comscbt.comthiazole (B1198619), is categorized under various advanced material types, including fluorescence materials, organic pigments, electronic materials, battery materials, self-assembly materials, and materials for solar cells and transistors. a2bchem.com This broad categorization indicates its potential as a versatile building block in the development of next-generation materials.

Incorporation into Polymers and Composites Based on this compound

While the potential exists for incorporating this compound-based compounds into polymers and composites to impart desired functionalities, specific detailed research findings on the direct integration of isomers with this precise molecular formula into polymeric matrices or composite structures were not prominently featured in the examined literature. General research highlights the use of polymer composites in various applications, such as transparent polymer opal thin films for UV structural color uni-saarland.de, but a direct link to this compound was not established within the provided information.

Application in Functional Coatings and Thin Films utilizing this compound